5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 5th position and methyl groups at the 4th and 6th positions on the pyrazolo[3,4-b]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound undergoes iodination using N-iodosuccinimide (NIS) to form an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to yield a key intermediate. This intermediate is further reacted with meta-aminobenzoic acid and morpholine to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Meta-aminobenzoic acid and morpholine: Used in the final step of the synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is used to study the biological pathways and mechanisms involved in cell proliferation and differentiation.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound inhibits the activity of TRKs by binding to their kinase domain, thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Pyrazolo[3,4-b]pyridine Derivatives: Various derivatives with different substituents on the pyrazolo[3,4-b]pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit TRKs with high selectivity makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPPJNGVQYLWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408638 | |
Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-65-5 | |
Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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